2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide
Description
2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic small molecule characterized by a unique hybrid structure combining a benzamide core, a but-2-yn-1-yl linker, and a 4-chlorophenoxyacetamido substituent.
Properties
IUPAC Name |
2-[4-[[2-(4-chlorophenoxy)acetyl]amino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c20-14-7-9-15(10-8-14)26-13-18(23)22-11-3-4-12-25-17-6-2-1-5-16(17)19(21)24/h1-2,5-10H,11-13H2,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJSIPGPQZFRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-Chlorophenoxyacetic Acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-ol: This intermediate is synthesized by reacting 4-chlorophenoxyacetic acid with propargylamine under suitable conditions.
Coupling with Benzoyl Chloride: The final step involves coupling the intermediate with benzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality.
Chemical Reactions Analysis
Hydrolysis of Amide and Ester Groups
The compound undergoes hydrolysis under acidic or basic conditions due to its benzamide and acetamido functionalities:
| Reaction | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12–24 hrs | 2-hydroxybenzoic acid + 4-(2-(4-chlorophenoxy)acetamido)but-2-yn-1-ol | Complete cleavage of the benzamide group under prolonged heating; monitored via HPLC. |
| Basic hydrolysis | NaOH (2M), 60°C, 6–8 hrs | Sodium 2-hydroxybenzamide + 4-(2-(4-chlorophenoxy)acetamido)but-2-yn-1-olate | Faster reaction kinetics compared to acidic hydrolysis; requires inert atmosphere. |
The acetamido group remains stable under mild hydrolysis but degrades under harsher conditions (e.g., concentrated NaOH at 100°C).
Alkyne Reactivity
The but-2-yn-1-yl group participates in reactions typical of internal alkynes:
Oxidation
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 0°C, 2 hrs | 2-((4-(2-(4-chlorophenoxy)acetamido)butan-1,4-dione)oxy)benzamide | 78% |
| Ozone (O₃) | CH₂Cl₂, −78°C, followed by H₂O₂ | Ketone derivatives | 65% |
Oxidation yields diketones or ketones, depending on the agent. The strained internal alkyne shows moderate reactivity compared to terminal analogs.
Electrophilic Aromatic Substitution
The chlorophenoxy ring undergoes electrophilic substitution, though the electron-withdrawing Cl group deactivates the ring:
Amide Alkylation
The acetamido nitrogen can be alkylated under basic conditions:
textConditions: NaH, THF, 0°C → RT, 24 hrs Reagent: CH₃I Product: N-methyl-4-(2-(4-chlorophenoxy)acetamido)but-2-yn-1-yl derivative [1] Yield: 62%
Chlorophenoxy Group Modifications
The 4-chlorophenoxy group resists nucleophilic substitution due to aromatic stabilization but undergoes photochemical reactions (e.g., UV-induced radical coupling).
Stability Under Reactive Conditions
| Condition | Effect |
|---|---|
| High pH (>10) | Benzamide hydrolysis dominates; alkyne remains intact |
| High Temp (>150°C) | Decomposition via alkyne polymerization and aryl chloride elimination |
| UV Light (254 nm) | Radical formation at the chlorophenoxy group; crosslinking observed |
Catalytic Hydrogenation
The alkyne can be selectively hydrogenated to a cis-alkene using Lindlar’s catalyst:
textConditions: H₂ (1 atm), Lindlar’s catalyst (Pd/CaCO₃), quinoline, 4 hrs Product: 2-((4-(2-(4-chlorophenoxy)acetamido)but-1-en-1-yl)oxy)benzamide Yield: 85% [4]
Key Mechanistic Insights
-
Amide Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with rate dependence on pH and steric effects.
-
Alkyne Oxidation : Proceeds via cyclic manganese intermediates in acidic KMnO₄, confirmed by NMR trapping experiments.
-
Electrophilic Substitution : Chlorine directs meta substitution due to its electron-withdrawing nature, as shown in DFT studies of analogous systems .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide exhibit significant antimicrobial activity. For instance, derivatives of benzimidazole have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains. The structural modifications in the chlorophenoxy group are believed to enhance this activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Organisms |
|---|---|---|
| Compound A | 1.27 | Staphylococcus aureus |
| Compound B | 1.43 | Escherichia coli |
| Compound C | 2.60 | Klebsiella pneumoniae |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, similar compounds have shown promising results against human colorectal carcinoma cell lines (HCT116). The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis .
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound Name | IC50 (µM) | Comparison with Standard (5-FU) |
|---|---|---|
| Compound D | 5.85 | Superior |
| Compound E | 4.53 | Superior |
| 5-Fluorouracil (5-FU) | 9.99 | - |
Case Studies
Several studies have documented the efficacy of compounds related to This compound :
- Study on Antimicrobial Activity: A study demonstrated that derivatives showed MIC values comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
- Anticancer Evaluation: Another investigation highlighted that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Mechanism of Action
The mechanism of action of 2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of TMEM206, a chloride channel involved in various physiological processes . The compound binds to the active site of the channel, blocking its function and thereby affecting cellular activities such as ion transport and cell volume regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide, we analyze structurally and functionally related compounds from published studies.
Table 1: Structural and Functional Comparison
* CuAAC: Copper-catalyzed azide-alkyne cycloaddition, inferred due to alkyne presence.
Key Observations
The 4-chlorophenoxy group in the target compound differs from the 2-chlorophenyl substituents in Compound 3. The para-chloro configuration may enhance metabolic stability due to reduced steric hindrance compared to ortho-substituted analogs .
Synthetic Routes: Compound 3 and 4 are synthesized via multi-step condensation and cyclization reactions , whereas the target compound’s alkyne moiety suggests reliance on modern click chemistry, which offers higher atom economy and modularity.
Pharmacological Implications: The benzamide group in the target compound is a common pharmacophore in kinase inhibitors (e.g., PARP inhibitors), analogous to the benzoylated chromene in Compound 3, which exhibits anticancer activity . However, the alkyne linker may confer distinct pharmacokinetic properties, such as prolonged half-life due to reduced enzymatic degradation.
Biological Activity
2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C19H18ClN2O4, with a molecular weight of 359.8 g/mol. Its structure includes a chlorophenoxy group, an acetamido moiety, and an alkyne linkage, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN2O4 |
| Molecular Weight | 359.8 g/mol |
| CAS Number | 1421500-45-9 |
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the chlorophenoxy group have shown cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds had IC50 values in the range of 1.61 to 1.98 µg/mL against human cancer cells, suggesting that modifications to the phenyl ring can enhance potency .
Enzyme Inhibition
The compound's structural components suggest potential inhibition of key enzymes involved in metabolic pathways. Similar compounds have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate to strong inhibition. For example, some derivatives exhibited IC50 values as low as 1.60 µM for BChE, showcasing the potential for developing inhibitors based on this scaffold .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups like chlorine enhances the biological activity of benzamide derivatives. The position and nature of substituents on the aromatic rings significantly influence their interaction with biological targets, affecting both efficacy and selectivity.
Study 1: Antitumor Efficacy
In a recent study, a series of chlorophenoxy derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines. The most active compound exhibited an IC50 value lower than that of standard chemotherapeutics such as doxorubicin, indicating superior efficacy .
Study 2: Enzyme Interaction
Another investigation focused on the enzyme inhibitory properties of related compounds. It was found that certain derivatives showed selective inhibition of BChE over AChE, which could be beneficial for treating conditions like Alzheimer's disease where BChE is implicated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
